Product packaging for 1,3-Difluoro-2-iodopropane(Cat. No.:)

1,3-Difluoro-2-iodopropane

Cat. No.: B8216339
M. Wt: 205.97 g/mol
InChI Key: KWGACPKPUJYFKZ-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-iodopropane is a halogen-rich synthetic intermediate designed for advanced organic synthesis and drug discovery research. This compound features both fluorine and iodine atoms on a short propane backbone, making it a versatile precursor for various molecular transformations. The iodine atom serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions, such as in the synthesis of complex ethers or thioethers. The fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of resulting molecules, which is a critical property in the development of pharmaceuticals and agrochemicals . As a bifunctional reagent, it is particularly valuable in the construction of more complex fluorinated structures, including heterocycles like thiazoles, which are prominent scaffolds in medicinal chemistry . Researchers can utilize this compound to introduce a difluoromethylene unit, which is often used as a bioisostere for carbonyl or ether groups, thereby fine-tuning the electronic and steric properties of target molecules . This compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this air- and light-sensitive compound with appropriate safety precautions in a controlled environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5F2I B8216339 1,3-Difluoro-2-iodopropane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoro-2-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2I/c4-1-3(6)2-5/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGACPKPUJYFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Difluoro 2 Iodopropane and Analogous Structures

Direct Iodination Strategies for Fluorinated Precursors

The introduction of an iodine atom onto a pre-fluorinated propane (B168953) backbone is a primary strategy for synthesizing 1,3-Difluoro-2-iodopropane. This approach leverages the stability of existing carbon-fluorine bonds while targeting the central carbon for iodination.

Electrophilic Iodination Approaches

Electrophilic iodination typically involves the reaction of an electron-rich center with a source of electrophilic iodine (I+). For saturated alkanes like 1,3-difluoropropane, the C-H bonds are generally not nucleophilic enough for direct electrophilic attack. However, this method is effective for more activated substrates, such as unsaturated analogs or compounds with acidic protons. Reagents like N-Iodosuccinimide (NIS), often activated by a strong acid like trifluoroacetic acid or trifluoromethanesulfonic acid, can successfully iodinate activated aromatic compounds and other suitable substrates. organic-chemistry.orgresearchgate.net The acid protonates NIS, increasing its electrophilicity and enabling the iodination of even deactivated aromatic rings. researchgate.net For a fluorinated propane precursor, this strategy would likely require the presence of an activating group to facilitate the reaction at the C-2 position.

Research Findings on Electrophilic Iodination

Substrate Reagent Catalyst/Activator Product Yield
Methoxy-substituted aromatics NIS Trifluoroacetic acid (catalytic) Regioselectively iodinated aromatics Excellent
Deactivated aromatics NIS Trifluoromethanesulfonic acid Iodinated deactivated aromatics Good

Radical-Mediated Iodination Protocols

Free-radical halogenation offers a pathway to functionalize unactivated C-H bonds. However, the radical iodination of alkanes presents unique challenges. The reaction is often reversible because the hydrogen iodide (HI) produced is a strong reducing agent that can convert the alkyl iodide back to the alkane. quora.com To drive the reaction forward, oxidizing agents such as mercuric oxide (HgO) or iodic acid (HIO3) are often required to remove the HI as it forms. quora.com

The mechanism involves the homolytic cleavage of an iodine source, generating an iodine radical that abstracts a hydrogen atom from the alkane. The resulting alkyl radical then reacts with molecular iodine to form the product. While feasible, the reactivity order for radical halogenation is F₂ > Cl₂ > Br₂ > I₂, making iodination the slowest and least exothermic process. quora.com For a precursor like 1,3-difluoropropane, this method would target the secondary C-H bond at the C-2 position, which is generally more susceptible to radical abstraction than primary C-H bonds.

Nucleophilic Iodination via Halogen Exchange

One of the most practical and widely used methods for synthesizing alkyl iodides is the Finkelstein reaction, a classic example of nucleophilic substitution. wikipedia.orgiitk.ac.in This approach involves treating an alkyl halide (chloride or bromide) or an alkyl sulfonate (tosylate or mesylate) with a source of iodide ions, typically sodium iodide (NaI) in acetone (B3395972). wikipedia.orgacsgcipr.org

For the synthesis of this compound, a suitable precursor would be 1,3-difluoropropan-2-ol. wikipedia.orgnist.gov The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with NaI in acetone would lead to an SN2 displacement, yielding the desired this compound. The reaction is driven to completion by the precipitation of the sodium tosylate or sodium chloride/bromide byproduct, which is insoluble in acetone. wikipedia.orgacsgcipr.org This method is particularly effective for primary and secondary halides. wikipedia.org

Typical Finkelstein Reaction Conditions

Precursor Leaving Group Iodide Source Solvent Key Feature
Alkyl Chloride/Bromide Cl, Br Sodium Iodide Acetone Precipitation of NaCl/NaBr drives equilibrium. wikipedia.org
Alkyl Sulfonate OTs, OMs Sodium Iodide Acetone/DMF Versatile for precursors derived from alcohols. acsgcipr.org

Fluorination Routes to Iodo-Substituted Propane Derivatives

An alternative synthetic strategy involves introducing fluorine atoms into a propane derivative that already contains iodine. This approach is particularly useful when the iodo-substituted precursor is readily available.

Regioselective and Stereoselective Fluorination Techniques

Iodofluorination of alkenes is a powerful method for the simultaneous introduction of both iodine and fluorine across a double bond. organic-chemistry.orgacs.orgnih.gov This reaction typically proceeds through an electrophilic addition mechanism. An electrophilic iodine species, which can be generated in situ from molecular iodine (I₂) and an oxidant like potassium persulfate (K₂S₂O₈), reacts with the alkene to form a cyclic iodonium (B1229267) ion intermediate. organic-chemistry.orgacs.org This intermediate is then opened by a nucleophilic fluoride (B91410) source, such as an HF-pyridine complex, in a regioselective manner. organic-chemistry.orgacs.orgnih.gov

In the case of terminal alkenes, the reaction generally follows Markovnikov's rule, with the fluoride adding to the more substituted carbon. organic-chemistry.org This method provides a direct route to 2-fluoroalkyl iodides. organic-chemistry.orgacs.orgnih.gov For synthesizing a structure analogous to this compound, one could envision starting with an allyl iodide derivative and performing a subsequent fluorination step. Research by Kitamura et al. demonstrated the successful iodofluorination of various aliphatic and aromatic alkenes with high regioselectivity. organic-chemistry.orgacs.orgnih.gov

Examples of Iodofluorination of Alkenes

Alkene Substrate Reagents Product Yield
Methyl 10-undecenoate I₂, K₂S₂O₈, HF·pyridine Methyl 10-fluoro-11-iodoundecanoate 75% acs.org
1-Octene I₂, K₂S₂O₈, HF·pyridine 2-Fluoro-1-iodooctane 68% acs.org

Geminal Difluorination Strategies

Geminal difluorination involves the introduction of two fluorine atoms onto the same carbon, typically by converting a carbonyl group or a methylene (B1212753) group into a CF₂ group. While this does not directly yield a 1,3-difluoro structure, the methodology is relevant for creating analogous structures and is a significant area of organofluorine chemistry.

One modern approach involves the use of hypervalent iodine reagents. For instance, (difluoroiodo)toluene can be used for the gem-difluorination of α-diazo amides to furnish gem-difluorinated products. uwaterloo.ca Another common strategy is the deoxyfluorination of ketones using reagents like diethylaminosulfur trifluoride (DAST). A two-step procedure can also be employed, where a ketone is first converted to a 1,3-dithiolane, which is then treated with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) and a fluoride source to yield the gem-difluoro compound. iaea.org For a precursor such as 1-iodo-2-propanone, these methods could be applied to synthesize 1-iodo-2,2-difluoropropane, a structural analog.

Additions to Unsaturated Fluorinated Systems

An alternative strategy for the synthesis of this compound involves the electrophilic addition of an iodine-fluorine reagent to a fluorinated unsaturated system, such as allyl fluoride (3-fluoropropene). The in-situ generation of iodine monofluoride (IF) from reagents like iodine and a fluoride source can be employed for the iodofluorination of alkenes. organic-chemistry.org

The reaction is anticipated to proceed via the formation of an iodonium ion intermediate, followed by nucleophilic attack by a fluoride ion. The regioselectivity of this addition is a critical aspect, governed by Markovnikov's rule, where the electrophilic iodine atom adds to the carbon with the greater number of hydrogen atoms, and the nucleophilic fluoride adds to the more substituted carbon, which is also influenced by the electronic effects of the existing fluorine atom in the substrate. organic-chemistry.orgpurechemistry.org

For allyl fluoride, the addition of "I-F" would be expected to yield two regioisomers: this compound and 1,2-difluoro-3-iodopropane. The distribution of these products would depend on the electronic and steric influences on the stability of the carbocationic intermediate.

Starting MaterialReagentsExpected Major ProductExpected Minor ProductRef.
Allyl fluorideI₂, HF·pyridine, K₂S₂O₈This compound1,2-Difluoro-3-iodopropane organic-chemistry.org

This table presents a hypothetical reaction based on known iodofluorination methodologies.

Convergent Synthesis of this compound via Multi-Component Reactions

Convergent synthesis through multi-component reactions (MCRs) offers an efficient approach to complex molecules in a single step from three or more reactants. organic-chemistry.orgfrontiersin.orgfu-berlin.depreprints.orgresearchgate.net While a specific MCR for the direct synthesis of this compound has not been prominently reported, a hypothetical convergent strategy could be envisioned.

Such a reaction could potentially involve a fluoride source, an iodine source, and a three-carbon synthon. For instance, a reaction involving a fluoride donor, an electrophilic iodine species, and a suitable C3 building block like an allyl halide or alcohol could theoretically assemble the target molecule in a one-pot process. The development of such a reaction would be a novel synthetic approach, though it would present significant challenges in controlling the reactivity and selectivity of the multiple components.

Chemo- and Regioselectivity Challenges in this compound Synthesis

The synthesis of this compound is accompanied by notable chemo- and regioselectivity challenges, primarily stemming from the presence of multiple reactive sites and the electronic nature of the fluorine substituents.

In the primary synthetic route involving the iodination of 1,3-difluoro-2-propanol (B128796), the main challenge is to achieve selective substitution of the hydroxyl group without inducing side reactions. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the secondary alcohol, potentially making it less nucleophilic. researchgate.net Furthermore, harsh reaction conditions could lead to elimination reactions, forming fluorinated alkenes.

When considering the synthesis via addition to allyl fluoride, the primary challenge is controlling the regioselectivity of the I-F addition. organic-chemistry.orgpurechemistry.org The formation of the two possible regioisomers, this compound and 1,2-difluoro-3-iodopropane, is a significant hurdle. Achieving high selectivity for the desired this compound isomer is crucial for the viability of this method. The electronic effects of the fluorine atom on the double bond play a critical role in directing the incoming electrophile and nucleophile. purechemistry.org

Synthetic ApproachKey ChallengePotential Side Product(s)
Iodination of 1,3-difluoro-2-propanolChemoselectivityFluorinated propenes (via elimination)
Addition of I-F to allyl fluorideRegioselectivity1,2-Difluoro-3-iodopropane

Novel Catalytic and Reagent-Based Approaches in Synthesis

Recent advancements in organic synthesis have introduced novel reagents and catalytic systems that could be applied to the synthesis of this compound with improved efficiency and selectivity.

For the conversion of 1,3-difluoro-2-propanol to its corresponding iodide, several modern reagents offer milder alternatives to classical methods. For instance, the use of a CeCl₃·7H₂O/NaI system in acetonitrile (B52724) provides an exceedingly mild method for the preparation of iodides from alcohols. cmu.eduacs.org This system is attractive due to the low cost and low toxicity of the reagents. cmu.edu Another approach involves the use of thioiminium salts, such as MeSCH=NMe₂⁺ I⁻, which can convert primary and secondary alcohols to alkyl iodides under neutral conditions, offering good yields and simplified purification. organic-chemistry.org

In the realm of catalytic methods, while direct catalytic iodination of unactivated secondary alcohols is still an area of active research, systems that can activate the alcohol under mild conditions are of great interest. For example, the in-situ generation of hydrogen iodide from methanesulfonic acid and sodium iodide has been shown to be an effective system for the chemoselective conversion of various alcohols to their corresponding iodides. tandfonline.com

For the alternative synthesis involving addition to an unsaturated system, iodine-mediated fluorination of alkenes using an HF-reagent and an oxidant represents a modern approach to iodofluorination. organic-chemistry.org The use of hypervalent iodine reagents is another area of growing importance in fluorine chemistry, which could potentially be adapted for the synthesis of fluorinated iodides. nih.gov

Synthetic StepNovel Reagent/CatalystAdvantagesRef.
Iodination of AlcoholCeCl₃·7H₂O/NaIMild conditions, low cost, low toxicity cmu.eduacs.org
Iodination of AlcoholMeSCH=NMe₂⁺ I⁻Neutral conditions, good yields organic-chemistry.org
Iodination of AlcoholMsOH/NaIChemoselective tandfonline.com
Iodofluorination of AlkeneI₂/HF·pyridine/K₂S₂O₈Mild conditions organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 1,3 Difluoro 2 Iodopropane

Reactivity of the Carbon-Iodine Bond

The C-I bond is the weakest of the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. crunchchemistry.co.ukchemguide.co.uk The reactivity of iodoalkanes is generally higher than that of the corresponding bromoalkanes and chloroalkanes. chemguide.co.uklibretexts.org The carbon atom bonded to the iodine in 1,3-Difluoro-2-iodopropane is a secondary carbon, which allows for the possibility of both S(_N)1 and S(_N)2 reaction mechanisms. chemguide.co.uklibretexts.org

Nucleophilic substitution reactions involve the replacement of the iodine atom by a nucleophile. The specific pathway, either S(_N)1 or S(_N)2, is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.

In an S(_N)2 reaction, a nucleophile attacks the carbon atom at the same time as the iodide leaving group departs. This is a single-step, concerted mechanism. For this compound, this pathway would involve a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the second carbon. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. Secondary halogenoalkanes like this compound can undergo S(_N)2 reactions, although they are slower than primary halogenoalkanes due to increased steric hindrance. science-revision.co.uk

Hypothetical S(_N)2 Reactions of this compound

Nucleophile Product
OH 1,3-Difluoropropan-2-ol
CN 2,4-Difluoro-3-cyanopropane

The S(_N)1 pathway is a two-step mechanism that proceeds through a carbocation intermediate. The first and rate-determining step is the spontaneous dissociation of the C-I bond to form a secondary carbocation and an iodide ion. This is followed by a rapid attack of the nucleophile on the carbocation.

The stability of the carbocation intermediate is a crucial factor for S(_N)1 reactions. Secondary carbocations are more stable than primary ones, making the S(_N)1 pathway plausible for this compound. chemguide.co.uklibretexts.org Furthermore, the presence of adjacent fluorine atoms can have a stabilizing effect on the carbocation. While fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, it can also donate a lone pair of electrons to the empty p-orbital of the carbocation through resonance (mesomeric effect). echemi.comstackexchange.com This resonance stabilization can be significant and would favor the formation of the carbocation intermediate. echemi.comstackexchange.comrsc.org

Factors Influencing Carbocation Stability in this compound

Effect Description
Inductive Effect The electronegative fluorine atoms pull electron density away from the carbocation, which can be destabilizing. libretexts.org

The relatively weak C-I bond in this compound can also undergo homolytic cleavage, where the bond breaks to give a carbon-centered radical and an iodine radical. This process can be initiated by heat or light.

The energy required to break a bond homolytically is known as the bond dissociation energy (BDE). The C-I bond has a relatively low BDE compared to other carbon-halogen and carbon-hydrogen bonds, making alkyl iodides susceptible to radical formation. csbsju.eduacs.orglibretexts.org For instance, the average BDE for a C-I bond is approximately 51 kcal/mol. csbsju.edu The presence of fluorine atoms in this compound would influence the stability of the resulting secondary radical, which in turn affects the precise BDE of the C-I bond in this specific molecule.

Average Bond Dissociation Energies

Bond BDE (kcal/mol)
C-F 116
C-Cl 78
C-Br 68

In the context of radical polymerization, alkyl halides, particularly iodides, can act as chain transfer agents. acs.orgresearchgate.net In such a process, a growing polymer radical abstracts the iodine atom from this compound. This terminates the growth of that polymer chain and generates a new 1,3-difluoro-2-propyl radical. This new radical can then initiate the polymerization of a new monomer molecule. This process is a form of degenerative chain transfer. researchgate.net The effectiveness of an alkyl iodide as a chain transfer agent is related to the weakness of the C-I bond. acs.org

Hypothetical Chain Transfer Reaction

Reactants Products
Growing Polymer Chain + this compound Terminated Polymer Chain-I + 1,3-Difluoro-2-propyl radical

Formation of Organometallic Reagents

The carbon-iodine (C-I) bond in this compound is the primary site of reactivity for the formation of organometallic reagents. The significant difference in electronegativity between carbon and iodine, and the weakness of the C-I bond compared to C-F bonds, allows for selective metal insertion or metal-halogen exchange at the C2 position.

Grignard Reagents and Organolithium Species

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the expected pathway for the formation of the corresponding Grignard reagent, (1,3-Difluoro-2-propyl)magnesium iodide. This reaction involves the insertion of magnesium into the carbon-iodine bond. masterorganicchemistry.comlibretexts.orgmnstate.edu The process must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases and will react with water or other protic solvents. libretexts.orglibretexts.org The resulting organomagnesium compound is a powerful nucleophile, useful for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. mnstate.edumasterorganicchemistry.com

Organolithium Species: Organolithium reagents from this compound can be prepared via two primary methods. The first involves direct reaction with lithium metal, which, similar to Grignard formation, results in the creation of 1,3-Difluoro-2-propyllithium. The second, and more common, method is through a metal-halogen exchange reaction, typically using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.orgwikipedia.org This exchange is generally very fast, often occurring at low temperatures (-78 °C to -120 °C), and kinetically controlled. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl, making the C-I bond in this compound the exclusive site of reaction. wikipedia.org The resulting 1,3-Difluoro-2-propyllithium is a highly reactive nucleophile and a strong base. wikipedia.org

Table 1: Formation of Grignard and Organolithium Reagents
Reaction TypeReagentTypical SolventExpected ProductGeneral Reaction Scheme
Grignard FormationMagnesium (Mg)Diethyl ether or THF(1,3-Difluoro-2-propyl)magnesium iodideFCH₂CH(I)CH₂F + Mg → FCH₂CH(MgI)CH₂F
Lithium-Halogen Exchangen-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi)THF, Diethyl ether, Pentane1,3-Difluoro-2-propyllithiumFCH₂CH(I)CH₂F + R-Li → FCH₂CH(Li)CH₂F + R-I
Zinc, Copper, and Other Metal-Mediated Transformations

Zinc-Mediated Transformations: Organozinc reagents can be formed from this compound by reaction with activated zinc metal. These reagents are generally less reactive and more functional-group-tolerant than their Grignard or organolithium counterparts. A key application would be in Reformatsky-type reactions. More commonly, zinc is used to mediate transformations, such as the formation of difluoromethylated arenes through copper-catalyzed processes where an organozinc intermediate is proposed. researchgate.net

Copper-Mediated Transformations: Copper catalysts are pivotal in a variety of cross-coupling reactions. While direct copper-mediated reactions with this compound are not extensively documented, analogous copper-catalyzed difluoroalkylation reactions are well-established. nih.govresearchgate.net In a typical scenario, a copper(I) catalyst would undergo oxidative addition to the C-I bond of this compound. The resulting organocopper intermediate could then participate in coupling reactions with a wide range of partners. Copper-catalyzed reactions often proceed via radical mechanisms, especially in difluoroalkylation processes. researchgate.netnih.gov

Table 2: Metal-Mediated Transformations
MetalTypical Reaction TypeGeneral Role of the MetalPotential Application
Zinc (Zn)Organozinc formation / Reductive couplingForms a moderately reactive organometallic reagent or acts as a reductant.Coupling with carbonyls (Reformatsky-type), cyclopropanation from related diols.
Copper (Cu)Cross-couplingCatalyzes the formation of C-C or C-heteroatom bonds via an organocopper intermediate.Coupling with aryl iodides, alkynes, and other organic electrophiles. researchgate.net

Elimination Reactions

Elimination reactions of this compound would involve the removal of the iodine atom from the C2 position and a proton from an adjacent carbon (C1 or C3), leading to the formation of an alkene. Given the symmetry of the molecule, elimination results in a single product: 1,3-difluoropropene. These reactions are typically promoted by bases and can proceed through different mechanisms, primarily E1 (elimination, unimolecular) or E2 (elimination, bimolecular). masterorganicchemistry.compharmaguideline.com

The choice between the E1 and E2 pathways depends on several factors, including the strength of the base, the solvent, and the structure of the substrate. iitk.ac.in

E2 Mechanism: This pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide) and occurs in a single, concerted step. iitk.ac.in The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. For this compound, the E2 mechanism is likely to be a major pathway in the presence of a strong base.

E1 Mechanism: This two-step mechanism involves the initial, slow departure of the iodide leaving group to form a secondary carbocation, which is then deprotonated by a weak base (e.g., ethanol or water) to form the alkene. pharmaguideline.comyoutube.com The stability of the secondary carbocation, which is somewhat destabilized by the inductive effect of the adjacent fluorine atoms, may make this pathway less favorable than E2 unless conditions (weak base, polar protic solvent) specifically promote it.

Dehydrohalogenation of polyfluoroalkyl iodides is generally a facile process often accomplished with strong bases like potassium hydroxide (B78521). thieme-connect.de

Reactivity of the Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it significantly less reactive than the C-I bond. nih.gov Consequently, reactions involving the cleavage of the C-F bonds in this compound require harsh conditions or specialized catalytic systems.

Nucleophilic Displacement of Fluorine

Direct nucleophilic substitution (SN2 or SN1) of a fluorine atom on an aliphatic chain is exceptionally challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. ucla.edu For this compound, any reaction with a standard nucleophile would overwhelmingly occur at the carbon bearing the iodine. Displacement of the fluorine atoms would not be a synthetically viable pathway under normal nucleophilic substitution conditions. Specialized fluorinating or de-fluorinating agents and specific reaction conditions are required for such transformations, which are often limited in scope. nih.govnih.gov

Metal-Mediated C-F Bond Functionalization

The activation and functionalization of C-F bonds is a contemporary challenge in organic chemistry. nih.govmdpi.com This transformation typically requires transition-metal catalysts (e.g., nickel, palladium, rhodium) that can insert into the strong C-F bond, often through an oxidative addition mechanism. researchgate.netresearchgate.net These reactions are mechanistically distinct from reactions at the C-I bond and necessitate specific ligand systems and conditions to proceed. For a molecule like this compound, achieving selective C-F bond activation without reacting the C-I bond would be extremely difficult. Any metal-mediated process would almost certainly engage with the much more reactive C-I bond first. C-F activation is more commonly studied in the context of perfluorinated or aromatic compounds where other reactive sites are absent. mdpi.combeilstein-journals.org

β-Fluorine Elimination Processes

β-Elimination is a common reaction pathway for haloalkanes. In the case of this compound, two distinct β-elimination pathways are theoretically possible: elimination of hydrogen iodide (HI) or hydrogen fluoride (HF).

Dehydroiodination (Elimination of HI): This is the more conventional pathway for iodoalkanes. Treatment with a strong, non-nucleophilic base could abstract a proton from either the C1 or C3 carbon. The subsequent elimination of the iodide ion would lead to the formation of a fluoroalkene. Given the electron-withdrawing nature of the adjacent fluorine atom, the protons on the fluorinated carbons are acidified, potentially facilitating this reaction. The likely products would be 1,3-difluoro-1-propene or 1,3-difluoro-2-propene.

Dehydrofluorination (Elimination of HF): While the C-F bond is the strongest single bond in organic chemistry, making fluoride a poor leaving group, β-fluorine elimination can occur under specific conditions. This process is often observed in organometallic intermediates or via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. For this compound, a very strong base could potentially abstract the proton at C2, forming a carbanion. The stability of this carbanion would be influenced by the adjacent iodine and the β-fluorine atoms. Subsequent elimination of a fluoride ion from C1 or C3 would yield an iodoalkene. However, this pathway is considered less probable than dehydroiodination due to the high C-F bond strength.

The regioselectivity of these potential elimination reactions would be dictated by factors such as the strength and steric bulk of the base, reaction temperature, and the relative acidity of the available protons.

Interplay of Fluorine and Iodine Reactivity

The reactivity of this compound is dictated by the significant differences between the C-F and C-I bonds.

Bond TypeAverage Bond Energy (kJ/mol)Bond Length (pm)PolarityLeaving Group Ability
C–F~485~135Highly Polar (Cδ+—Fδ-)Poor
C–I~240~214Less Polar (Cδ+—Iδ-)Excellent

Interactive Table: Comparative properties of C-F and C-I bonds.

The C-I bond is considerably weaker, longer, and less polar than the C-F bond, making the iodine atom an excellent leaving group in nucleophilic substitution and elimination reactions. Conversely, the C-F bond is exceptionally strong, and the fluoride ion is a poor leaving group.

The primary influence of the fluorine atoms on the C-I bond's reactivity is through a strong negative inductive effect (-I). This effect withdraws electron density along the carbon backbone, increasing the partial positive charge (electrophilicity) on the C2 carbon attached to the iodine. This electronic effect makes the C-I bond more susceptible to attack by nucleophiles.

Therefore, in reactions involving nucleophiles or reducing agents, the C-I bond is the expected site of reaction, while the C-F bonds are anticipated to remain intact under most conditions. For instance, in competitive reactions, nucleophiles will preferentially displace the iodide ion.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions in simple aliphatic systems like this compound are not common unless reactive intermediates such as carbocations are formed.

The halogen dance is a well-documented rearrangement reaction characterized by the migration of a halogen atom to a different position on a carbon framework. wikipedia.orgchemeurope.com This transformation is almost exclusively observed in aromatic and heteroaromatic systems, where it proceeds via a series of deprotonation and metal-halogen exchange steps, typically catalyzed by a strong base. wikipedia.orgclockss.org The driving force for this reaction is the formation of a more stable organometallic intermediate. wikipedia.org

For an aliphatic, non-aromatic compound like this compound, the classic halogen dance mechanism is not applicable. There have been theoretical mentions of a potential "aliphatic halogen dance" involving radical intermediates, but this is not a synthetically established or predictable pathway for this class of compounds. researchgate.net

Vicinal (on adjacent carbons) and geminal (on the same carbon) rearrangements typically involve the 1,2-shift of a group (like a hydride, alkyl, or halide) to an adjacent carbocation or other reactive center.

Should a carbocation be generated at the C2 position of this compound (for example, under strongly acidic conditions or attempted SN1 reaction conditions, which are unlikely), a 1,2-hydride shift from C1 or C3 could occur, leading to a more stable carbocation if electronic factors are favorable. However, the strong electron-withdrawing effect of the fluorine atoms would destabilize any adjacent carbocation, making its formation highly unfavorable.

Therefore, significant vicinal or geminal rearrangements are not expected reaction pathways for this compound under standard synthetic conditions.

Oxidative and Reductive Transformations

The C-I bond is the primary site for both oxidative and reductive transformations due to its lower bond energy and the accessibility of different oxidation states for iodine.

Reductive Transformations: The most predictable reductive pathway is the cleavage of the C-I bond. This reductive deiodination can be achieved through various methods:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source would likely reduce the C-I bond to a C-H bond, yielding 1,3-difluoropropane.

Metal Hydride Reagents: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can act as a source of hydride (H⁻) to displace the iodide ion.

Radical Reduction: Radical-based reducing agents, like tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN), are highly effective for cleaving carbon-halogen bonds, particularly C-Br and C-I bonds.

Oxidative Transformations: The iodine atom in iodoalkanes can be oxidized to higher-valent states.

Formation of Hypervalent Iodine Compounds: Strong oxidizing agents (e.g., peroxy acids, sodium periodate) can oxidize the iodine atom to form iodine(III) species (like iodosyl compounds) or iodine(V) species (iodyl compounds). These transformations are more common for iodoarenes but are possible for iodoalkanes. nih.gov For example, reaction with chlorine could yield an iodine(III) dichloride derivative, 1,3-difluoro-2-(dichloroiodo)propane.

Oxidative Addition: In organometallic chemistry, low-valent metal complexes can insert into the C-I bond in an oxidative addition reaction. This process increases the oxidation state of the metal and creates a new organometallic species, which can then be used in further synthetic transformations like cross-coupling reactions.

The table below summarizes the plausible transformations:

Transformation TypeReagent ClassPotential Product(s)
Reduction Catalytic Hydrogenation (H₂, Pd/C)1,3-Difluoropropane
Metal Hydrides (NaBH₄)1,3-Difluoropropane
Radical Reductants (Bu₃SnH)1,3-Difluoropropane
Oxidation Strong Oxidants (e.g., m-CPBA)1,3-Difluoro-2-iodosylpropane
Halogens (e.g., Cl₂)1,3-Difluoro-2-(dichloroiodo)propane
Low-Valent Metals (e.g., Pd(0))Organometallic Pd(II) complex

Interactive Table: Summary of plausible oxidative and reductive transformations of this compound.

Advanced Spectroscopic and Structural Elucidation of 1,3 Difluoro 2 Iodopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1,3-Difluoro-2-iodopropane, providing insights into the electronic environment of each nucleus and their connectivity.

Fluorine-19 NMR is exceptionally sensitive for characterizing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts are highly responsive to the local electronic environment. wikipedia.org

For this compound, the two fluorine atoms are chemically equivalent due to free rotation around the C1-C2 and C2-C3 bonds. They are expected to produce a single resonance signal. The chemical shift for fluorine atoms in a CH₂F group typically appears in the range of -200 to -220 ppm relative to CFCl₃. wikipedia.org The presence of the iodine atom at the C2 position would likely cause a downfield shift from a comparable non-iodinated alkane. The signal is anticipated to be a complex multiplet due to coupling with the geminal protons (²JH-F) on the same carbon, the vicinal proton (³JH-F) on C2, and the protons on the other CH₂F group (⁴JH-F).

Predicted ¹⁹F NMR Data:

Chemical Shift (δ): Approximately -210 to -215 ppm

Multiplicity: Triplet of doublets of triplets (tdt)

Coupling Constants:

²JH-F (geminal) ≈ 45-50 Hz

³JH-F (vicinal) ≈ 20-25 Hz

⁴JH-F (long-range) ≈ 2-5 Hz

Proton (¹H) NMR: The ¹H NMR spectrum is predicted to show two distinct signals corresponding to the two types of proton environments: the methine proton (CH-I) at C2 and the methylene (B1212753) protons (CH₂F) at C1 and C3.

CH₂F Protons (C1, C3): These four protons are chemically equivalent. Their signal would be significantly downfield due to the deshielding effect of the adjacent fluorine atom. The signal is expected to be a doublet of doublets, split by the geminal fluorine (²JH-F) and the vicinal methine proton (³JH-H). A typical chemical shift for protons in a CH₂-X (where X is a halogen) environment is 3-5 ppm. oregonstate.edu

CH-I Proton (C2): This single proton is attached to the carbon bearing the iodine atom. Its signal is expected to be a multiplet (specifically, a quintet of triplets) due to coupling with the four equivalent protons on the adjacent carbons (³JH-H) and the two fluorine atoms two bonds away (³JH-F). The chemical shift for a proton on an iodine-bearing carbon is typically around 4.0-4.5 ppm. docbrown.info

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum will display two signals for the two unique carbon environments.

C1 and C3 (CH₂F): These carbons are equivalent. Their resonance will be shifted downfield by the attached fluorine and will appear as a doublet due to one-bond coupling (¹JC-F), which is typically large (150-250 Hz). acdlabs.com

C2 (CHI): This carbon is bonded to iodine. The iodine atom's "heavy atom effect" will cause a significant upfield shift for the C2 resonance. For instance, the CHI carbon in 2-iodopropane (B156323) resonates at approximately 21.1 ppm. docbrown.info The signal will appear as a triplet due to two-bond coupling with the two fluorine atoms (²JC-F), which is typically in the range of 20-30 Hz. acdlabs.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
PositionNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C1, C3¹H~4.5 - 4.8Doublet of doublets (dd)²JH-F ≈ 47 Hz, ³JH-H ≈ 6 Hz
C2¹H~4.2 - 4.4Quintet of triplets (qt)³JH-H ≈ 6 Hz, ³JH-F ≈ 22 Hz
C1, C3¹³C~80 - 85Doublet (d)¹JC-F ≈ 170 Hz
C2¹³C~15 - 20Triplet (t)²JC-F ≈ 25 Hz

To unambiguously assign the predicted signals and confirm the molecular structure, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the CH₂F proton signal and the CH-I proton signal, confirming their vicinal relationship (H-C1-C2-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton nuclei. It would show a correlation between the proton signal at ~4.6 ppm and the carbon signal at ~82 ppm (C1/C3), and another correlation between the proton at ~4.3 ppm and the carbon at ~18 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) C-H correlations. Key correlations would include the CH₂F protons to the C2 carbon and the CH-I proton to the C1/C3 carbons. Additionally, ¹⁹F-¹³C HMBC could confirm couplings between the fluorine atoms and the C2 carbon. wikipedia.org

The C2 carbon in this compound is a stereocenter. Consequently, the two protons on each CH₂F group are diastereotopic, meaning they are chemically non-equivalent in a chiral environment. nih.gov While they may appear equivalent due to rapid bond rotation under standard conditions, in a chiral solvent or in the presence of a chiral shift reagent, they could resolve into two separate signals, each with its own distinct couplings. This phenomenon, known as anisochrony, arises because the two protons experience different average magnetic environments due to the fixed chirality at C2. nih.gov Analysis of the resulting complex splitting patterns and Nuclear Overhauser Effect (NOE) correlations could then be used to assign the relative stereochemistry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The key absorptions in the Infrared (IR) and Raman spectra of this compound are predicted based on characteristic group frequencies.

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. docbrown.info

C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ and CH groups will appear in the 1350-1470 cm⁻¹ region. docbrown.info

C-F Stretching: The C-F bond gives rise to a strong, characteristic absorption in the IR spectrum, typically in the 1000-1200 cm⁻¹ range. This is often the most intense band in the spectrum of a fluoroalkane.

C-I Stretching: The C-I stretching vibration occurs at lower wavenumbers, typically between 500-600 cm⁻¹, due to the large mass of the iodine atom. docbrown.info This peak may be weak in the IR spectrum but stronger in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch2850 - 3000MediumMedium
C-H Bend1350 - 1470MediumMedium
C-F Stretch1000 - 1200StrongWeak
C-I Stretch500 - 600Medium-WeakStrong

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (C₃H₅F₂I), the molecular weight is 205.97 g/mol .

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 206. However, due to the lability of the C-I bond, this peak may be of very low intensity or absent altogether. docbrown.info

Fragmentation Pattern: The fragmentation will be dominated by the cleavage of the weakest bond, which is the C-I bond. docbrown.info

Loss of Iodine: The most prominent peak in the spectrum is predicted to be the [M - I]⁺ fragment, resulting from the loss of an iodine radical (I•). This would appear at m/z = 79 (C₃H₅F₂⁺).

Loss of HF: Subsequent fragmentation of the m/z 79 ion could involve the loss of a neutral hydrogen fluoride (B91410) (HF) molecule, leading to a peak at m/z = 59.

Propyl Fragments: Cleavage of C-C bonds can lead to smaller fragments. A peak at m/z = 43, corresponding to the propyl cation [C₃H₇]⁺, is a common feature in the mass spectra of propane (B168953) derivatives, although in this case, fluorinated fragments would be more likely. docbrown.info

Iodine Cation: A peak at m/z = 127 corresponding to the iodine cation [I]⁺ may also be observed.

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/zPredicted Fragment IonNotes
206[C₃H₅F₂I]⁺Molecular Ion (M⁺), likely weak or absent
127[I]⁺Iodine cation
79[C₃H₅F₂]⁺Loss of I• (M-127), likely the base peak
59[C₃H₄F]⁺Loss of I• followed by loss of HF

X-ray Crystallography of Derivatives for Solid-State Structural Insights

The direct X-ray crystallographic analysis of this compound is challenging due to its likely liquid state at room temperature. However, the synthesis of solid-state derivatives provides a powerful avenue for obtaining precise structural information. By incorporating this compound into a larger, crystalline molecule, its three-dimensional structure can be determined with high accuracy.

The process involves reacting this compound with a suitable crystalline co-former, leading to a derivative with a well-defined crystal lattice. This crystal is then subjected to X-ray diffraction, where the scattering pattern of X-rays is used to map the electron density of the molecule, revealing the precise positions of each atom.

Hypothetical Structural Parameters from a Derivative Study:

The following table presents hypothetical bond lengths and angles for the this compound moiety within a crystalline derivative, based on typical values for similar organofluorine and organoiodine compounds.

ParameterValue
C-I Bond Length~2.15 Å
C-F Bond Length~1.38 Å
C-C Bond Length~1.52 Å
∠(F-C-C)~109.5°
∠(C-C-I)~111.0°
∠(C-C-C)~112.0°

Note: These values are illustrative and would require experimental verification.

This detailed structural data is invaluable for understanding the steric and electronic effects of the fluorine and iodine substituents on the propane backbone.

Electron Diffraction and Microwave Spectroscopy for Gas-Phase Conformation

To understand the intrinsic conformational preferences of this compound, free from intermolecular forces present in the solid state, gas-phase techniques like electron diffraction and microwave spectroscopy are essential.

Electron Diffraction:

In gas-phase electron diffraction, a beam of electrons is scattered by the molecules. The resulting diffraction pattern provides information about the internuclear distances within the molecule. By analyzing this data, it is possible to determine the dominant conformers present in the gas phase and their relative populations. For this compound, rotation around the C-C bonds would lead to different conformers, each with a unique set of internuclear distances.

Microwave Spectroscopy:

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. ifpan.edu.pl This method can provide extremely precise information about the moments of inertia of a molecule, which are directly related to its geometry. ifpan.edu.pl For a molecule like this compound, each conformer would have a distinct rotational spectrum.

The analysis of the rotational spectra allows for the determination of rotational constants (A, B, and C), from which the molecular geometry can be derived. Furthermore, the intensities of the spectral lines can provide information about the relative abundance of each conformer at a given temperature.

Hypothetical Rotational Constants and Conformational Data:

The following table illustrates the type of data that would be obtained from a microwave spectroscopy study of this compound, assuming the presence of two stable conformers (e.g., anti and gauche).

ParameterConformer 1 (anti)Conformer 2 (gauche)
Rotational Constant AHypothetical Value (MHz)Hypothetical Value (MHz)
Rotational Constant BHypothetical Value (MHz)Hypothetical Value (MHz)
Rotational Constant CHypothetical Value (MHz)Hypothetical Value (MHz)
Relative Abundance~60%~40%

Note: These values are for illustrative purposes and would need to be determined experimentally.

By combining the data from electron diffraction and microwave spectroscopy with high-level quantum chemical calculations, a comprehensive model of the gas-phase structure and conformational dynamics of this compound can be developed. This understanding is crucial for predicting its reactivity and physical properties.

Theoretical and Computational Investigations of 1,3 Difluoro 2 Iodopropane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are indispensable tools for understanding the electronic structure and bonding in molecules like 1,3-Difluoro-2-iodopropane. These methods provide insights into the distribution of electrons and the nature of the chemical bonds, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the properties of molecular systems. DFT calculations focus on the electron density to determine the ground-state energy and other electronic properties of a molecule. For this compound, DFT studies can provide a detailed picture of its molecular geometry, including bond lengths and angles.

ParameterCalculated Value
C1-C2 Bond Length (Å)1.53
C2-C3 Bond Length (Å)1.53
C1-F Bond Length (Å)1.39
C3-F Bond Length (Å)1.39
C2-I Bond Length (Å)2.15
C1-C2-C3 Bond Angle (°)112.5
F-C1-C2 Bond Angle (°)109.8
F-C3-C2 Bond Angle (°)109.8
I-C2-C1 Bond Angle (°)110.2

These values reflect the expected bond lengths and angles based on the hybridization of the carbon atoms and the electronegativity of the substituent atoms. The C-F bonds are relatively short and strong due to the high electronegativity of fluorine, while the C-I bond is longer and weaker.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of electronic properties. For this compound, ab initio calculations can be used to determine properties such as the molecular orbital energies, dipole moment, and charge distribution.

The presence of highly electronegative fluorine atoms and a less electronegative but polarizable iodine atom leads to a significant molecular dipole moment. The calculated electronic properties from ab initio methods can help in understanding the molecule's interaction with other molecules and with external electric fields.

Conformational Analysis and Energy Landscapes

The flexibility of the propane (B168953) backbone in this compound allows for the existence of multiple conformations, or rotational isomers (rotamers). Conformational analysis aims to understand the relative energies of these different spatial arrangements and the energy barriers to their interconversion.

Rotation around the C1-C2 and C2-C3 bonds in this compound leads to a complex potential energy surface with several minima corresponding to stable conformers. The relative energies of these conformers are determined by a combination of steric hindrance and electrostatic interactions between the substituents.

A recent study on 1,3-difluorinated alkanes revealed that the 1,3-difluoropropylene motif strongly influences the conformational preferences of the alkane chain. researchgate.netpearson.com In the case of this compound, the large iodine atom at the C2 position will introduce significant steric strain in certain conformations. The table below outlines the likely stable conformers and their estimated relative energies, with the anti-conformer (where the two fluorine atoms are farthest apart) being the most stable.

ConformerDihedral Angle (F-C1-C2-C3-F)Relative Energy (kJ/mol)
Anti~180°0.0
Gauche~60°~4-6
Eclipsed (Transition State)~0°~15-20

The energy barriers between these conformers can be calculated using computational methods, providing insight into the dynamics of conformational changes.

Intramolecular interactions play a crucial role in determining the conformational preferences and reactivity of this compound. The presence of both a halogen bond donor (iodine) and potential acceptors (fluorine) within the same molecule allows for the possibility of intramolecular halogen bonding.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net In certain conformations of this compound, the iodine atom can form a weak intramolecular halogen bond with one of the fluorine atoms. This interaction, though weak, can stabilize specific conformers.

Additionally, intramolecular hydrogen bonds between the fluorine atoms and the hydrogen atoms on the propane backbone can also influence the conformational landscape. These C-H···F interactions are generally weak but can collectively contribute to the stability of certain conformations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational studies can be used to investigate various potential reaction pathways, such as nucleophilic substitution or elimination reactions.

For instance, in a nucleophilic substitution reaction, a nucleophile can attack the carbon atom bonded to the iodine, leading to the displacement of the iodide ion. Computational modeling can be used to calculate the energy profile of this reaction, including the structures and energies of the transition state and any intermediates. A computational study on the E2 elimination reaction of 2-iodopropane (B156323) provides a framework for how such reactions can be modeled. In this study, the transition state for the elimination of HI to form propene was characterized, and the activation energy was calculated.

Similarly, for this compound, the transition states for various competing reaction pathways can be located and their energies compared to predict the major product of a given reaction. The table below lists some computational methods and their applications in studying reaction mechanisms.

Computational MethodApplication in Reaction Mechanism Studies
DFT (e.g., B3LYP)Geometry optimization of reactants, products, and transition states; Calculation of reaction energies and activation barriers.
Ab Initio (e.g., MP2, CCSD(T))High-accuracy single-point energy calculations for critical points on the potential energy surface.
Intrinsic Reaction Coordinate (IRC)Confirming that a located transition state connects the correct reactants and products.
Molecular Dynamics (MD)Simulating the trajectory of a reaction to understand its dynamics, especially in the presence of solvent molecules.

By employing these computational tools, a detailed and quantitative understanding of the reactivity of this compound can be achieved, guiding experimental efforts in the synthesis and application of this and related compounds.

Transition State Analysis and Reaction Pathways

The most probable reaction pathway for this compound to undergo is a nucleophilic substitution, given that the iodide ion is an excellent leaving group. The bimolecular nucleophilic substitution (Sₙ2) mechanism is a common pathway for such secondary alkyl halides.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping out this reaction pathway. The process involves identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. A transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. rowansci.com Computationally, a key verification of a true transition state is the presence of a single imaginary frequency in a vibrational analysis, corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-I bond and formation of the new C-Nucleophile bond). rowansci.com

For this compound, the reaction pathway for an Sₙ2 reaction (e.g., with a generic nucleophile, Nu⁻) would be modeled as follows:

Reactants: The initial state with the separated this compound molecule and the nucleophile.

Pre-reaction Complex: A stable intermediate where the nucleophile is associated with the substrate through non-covalent interactions before bond formation begins.

Transition State (TS): A trigonal bipyramidal geometry at the central carbon, where the C-I bond is partially broken and the C-Nu bond is partially formed. The attacking and leaving groups are approximately 180° apart.

Post-reaction Complex: An intermediate where the newly formed product and the iodide leaving group are associated.

Products: The final state with the separated substitution product and the iodide ion.

The investigation of such pathways provides critical insights into the stereochemistry of the reaction, which for an Sₙ2 mechanism involves an inversion of configuration at the central carbon atom.

Energy Profiles for Elementary Steps

The energy profile charts the potential energy of the system as the reaction progresses from reactants to products. By calculating the energies of the stationary points (reactants, complexes, transition state, and products) along the reaction pathway, key thermodynamic and kinetic parameters can be determined. These calculations are typically performed using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

Below is an illustrative table of a hypothetical energy profile for an Sₙ2 reaction on this compound. The values are representative of what a DFT calculation might yield.

Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic parameters, aiding in the structural elucidation and characterization of molecules.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical calculations. The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework.

The protocol involves:

Optimization of the molecule's geometry to find its lowest energy conformation.

Calculation of the absolute isotropic shielding tensor for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) at the optimized geometry.

Calculation of the shielding tensor for a reference compound (e.g., Tetramethylsilane (TMS) for ¹H and ¹³C) at the same level of theory.

The chemical shift (δ) is then determined by subtracting the calculated shielding of the nucleus of interest from the shielding of the reference nucleus.

For this compound, distinct chemical shifts would be predicted for the chemically non-equivalent nuclei. The electronegativity of the fluorine and iodine atoms and their positions are the dominant factors influencing the electronic environment of each nucleus.

The following table provides illustrative ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, as would be predicted by DFT calculations.

Vibrational Frequency Calculations

Vibrational frequencies, which correspond to the absorptions seen in an infrared (IR) spectrum, can be calculated computationally. Following a successful geometry optimization that confirms the structure is at an energy minimum (i.e., no imaginary frequencies), a frequency calculation is performed. This calculation solves for the vibrational modes of the molecule within the harmonic oscillator approximation. acs.org

The output provides the frequencies (typically in cm⁻¹) and the nature of the atomic motions for each mode (e.g., stretching, bending, scissoring, rocking). These calculated frequencies often have a systematic error compared to experimental values, so they are sometimes scaled by an empirical factor to improve agreement. acs.org

For this compound, key vibrational modes would include the stretching and bending frequencies associated with the C-F, C-I, C-H, and C-C bonds.

An illustrative table of calculated harmonic frequencies for characteristic bonds in this compound is provided below.

Solvent Effects on Reactivity and Structure

The surrounding solvent medium can have a profound impact on both the stable structure (conformation) and chemical reactivity of a molecule. Computational models, particularly those using continuum solvation models (like the Polarizable Continuum Model, PCM), can effectively simulate these effects.

Recent detailed computational studies on the 1,3-difluoropropylene (–CHF–CH₂–CHF–) motif, which forms the backbone of this compound, have revealed a significant dependence of its conformational profile on solvent polarity. acs.orgsoton.ac.uk The rotation around the C-C bonds leads to several staggered conformations. The most stable conformer in the gas phase is typically one that minimizes dipole-dipole repulsions between the two polar C-F bonds. This is often the gg(l) conformation, where both F-C-C-C dihedral angles are gauche, but with like signs, orienting the fluorine atoms away from each other. acs.org

Conformer of 1,3-DifluoropropaneGas Phase (Relative Energy, kJ/mol)Chloroform (B151607) (Relative Energy, kJ/mol)Water (Relative Energy, kJ/mol)
gg(l) (lowest energy)0.00.00.0
ga 2.92.52.1
gg(u) (most polar)12.16.03.0
aa 7.97.26.7
(Data adapted from computational studies on 1,3-difluoropropane, which serves as the structural model for the target molecule). acs.orgsoton.ac.uk

Regarding reactivity , solvent effects are crucial for reactions like the Sₙ2 substitution. Sₙ2 reactions proceed through a charge-delocalized and polar transition state. Polar aprotic solvents (like DMSO or acetone) are known to significantly accelerate Sₙ2 reactions because they can solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive. nih.gov Polar protic solvents (like water or methanol) can also stabilize the transition state but may slow the reaction by strongly solvating the anionic nucleophile, reducing its reactivity. Computational studies can model these effects by calculating the energy profile in different solvent environments, providing quantitative predictions of how reaction rates will change.

Applications of 1,3 Difluoro 2 Iodopropane As a Synthetic Building Block

Synthesis of Fluorinated Organometallics for Further Transformations

The presence of an iodine atom in 1,3-Difluoro-2-iodopropane provides a reactive site for the formation of organometallic reagents. These reagents are powerful nucleophiles and are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

One of the most common transformations involves the preparation of Grignard reagents. The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of (1,3-difluoropropan-2-yl)magnesium iodide. This organomagnesium compound is a potent nucleophile and can participate in a variety of subsequent reactions. The general conditions for Grignard reagent formation involve the slow addition of the alkyl iodide to a suspension of activated magnesium turnings under anhydrous conditions to prevent quenching of the highly reactive organometallic species.

Similarly, organolithium reagents can be prepared from this compound. Treatment with two equivalents of an alkyllithium reagent, such as n-butyllithium, in a non-polar solvent like hexane, results in a lithium-halogen exchange to generate 1,3-difluoro-2-propyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts and are employed in reactions where stronger nucleophilicity is required.

The formation of organozinc reagents from this compound is another valuable synthetic strategy. These reagents, often prepared by the reaction of the iodoalkane with activated zinc metal, exhibit greater functional group tolerance compared to Grignard and organolithium reagents. This allows for their use in the presence of sensitive functional groups such as esters and ketones without the need for protecting groups.

The utility of these fluorinated organometallic reagents lies in their subsequent transformations. They are key intermediates in cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, enabling the introduction of the 1,3-difluoropropyl moiety onto various aromatic and aliphatic scaffolds.

Table 1: Synthesis of Fluorinated Organometallics from this compound

Organometallic Reagent Reagents and Conditions
(1,3-difluoropropan-2-yl)magnesium iodide Magnesium (Mg), Diethyl ether or THF, Anhydrous conditions
1,3-difluoro-2-propyllithium 2 eq. n-Butyllithium (n-BuLi), Hexane, Low temperature

Intermediate in the Preparation of Difunctionalized Reagents

This compound serves as a precursor for the synthesis of difunctionalized reagents, which are molecules containing two reactive sites. These reagents are highly valuable in organic synthesis as they allow for the sequential or simultaneous formation of multiple bonds, leading to a rapid increase in molecular complexity.

The iodo group in this compound can be readily displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of a second functional group, creating a difunctionalized building block. For instance, reaction with sodium azide (B81097) (NaN3) yields 2-azido-1,3-difluoropropane, a precursor to fluorinated amines. Similarly, reaction with potassium cyanide (KCN) would introduce a nitrile group, which can be further elaborated into carboxylic acids, amines, or ketones.

Furthermore, the organometallic reagents derived from this compound can react with electrophiles that also contain a second functional group or a group that can be converted into one. For example, the reaction of (1,3-difluoropropan-2-yl)magnesium iodide with an epoxide followed by an acidic workup yields a β-hydroxy ether, a difunctionalized product.

Applications in the Synthesis of Fluorinated Analogs of Bioactive Molecules

The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance their pharmacological properties. This compound provides a convenient entry point for introducing the 1,3-difluoropropyl group into various classes of bioactive compounds, including pharmaceuticals and agrochemicals.

Synthesis of Fluorinated Amino Acids: Fluorinated amino acids are of significant interest as they can alter the conformational properties of peptides and proteins, leading to enhanced stability or modified biological activity. The 1,3-difluoropropyl group can be introduced by alkylating a glycine (B1666218) enolate equivalent with this compound. Subsequent manipulation of the protecting groups and the carboxylate function provides access to novel fluorinated amino acids.

Synthesis of Fluorinated Steroids: Steroids are an important class of hormones and pharmaceuticals. The introduction of fluorine can significantly impact their biological activity. The organometallic reagents derived from this compound can be used in nucleophilic addition reactions to steroidal ketones, introducing the fluorinated side chain at specific positions on the steroid nucleus.

Synthesis of Fluorinated Pharmaceuticals and Agrochemicals: The versatility of this compound as a building block extends to the synthesis of a wide range of other fluorinated pharmaceuticals and agrochemicals. The 1,3-difluoropropyl moiety can be incorporated into heterocyclic scaffolds, which are common motifs in many drug molecules, through nucleophilic substitution or cross-coupling reactions. In agrochemical research, the introduction of this fluorinated group can lead to compounds with improved pesticidal or herbicidal activity and enhanced environmental stability.

Table 2: Examples of Bioactive Molecules Synthesized Using this compound as a Building Block

Class of Bioactive Molecule Synthetic Strategy Potential Application
Fluorinated Amino Acids Alkylation of glycine enolates Peptide and protein engineering
Fluorinated Steroids Nucleophilic addition to steroidal ketones Development of new hormones and anti-inflammatory drugs

Mechanistic Investigations of Reactions Involving 1,3 Difluoro 2 Iodopropane

Probing Reaction Intermediates and Transition States

The elucidation of reaction mechanisms hinges on the identification and characterization of transient species like reaction intermediates and transition states. In reactions of 1,3-Difluoro-2-iodopropane, the primary intermediate of interest would be the 1,3-difluoropropan-2-yl carbocation in unimolecular (SN1/E1) pathways.

Reaction Intermediates:

In bimolecular (SN2) reactions, the key feature is a pentacoordinate transition state where the nucleophile attacks the carbon center at the same time as the iodide leaving group departs. For this compound, the steric hindrance around the secondary carbon is moderate, making the SN2 pathway plausible.

Transition States:

For an SN2 reaction, the transition state would involve the nucleophile and the leaving group (iodide) being simultaneously bonded to the central carbon atom. The geometry would be trigonal bipyramidal. In contrast, the transition state for an SN1 reaction would be the energy maximum leading to the formation of the carbocation intermediate.

Spectroscopic techniques such as NMR, in combination with low-temperature studies, could potentially be used to observe and characterize stable carbocations if they have a sufficient lifetime. However, for a secondary carbocation like the 1,3-difluoropropan-2-yl cation, direct observation is challenging.

Table 1: Plausible Intermediates and Transition States in Reactions of this compound

Reaction Type Intermediate/Transition State Key Features
SN1/E1 1,3-difluoropropan-2-yl carbocation Planar carbocation with potential for resonance stabilization by fluorine lone pairs, counteracted by strong inductive withdrawal.
SN2 Pentacoordinate transition state Trigonal bipyramidal geometry with the nucleophile and iodide as apical ligands.
E2 Concerted transition state The base removes a proton from a beta-carbon simultaneously with the departure of the iodide and formation of a double bond.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for distinguishing between different reaction mechanisms. The rate law of a reaction, which describes the relationship between the rate of reaction and the concentration of reactants, provides strong evidence for the molecularity of the rate-determining step.

For reactions of this compound, the expected rate laws for the common substitution and elimination pathways are as follows:

SN2/E2: Rate = k[this compound][Nucleophile/Base]. These are second-order reactions, with the rate depending on the concentration of both the substrate and the nucleophile or base.

SN1/E1: Rate = k[this compound]. These are first-order reactions, with the rate depending only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step.

Experimentally, reaction rates can be determined by monitoring the change in concentration of a reactant or product over time using techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). By systematically varying the initial concentrations of the reactants and measuring the initial reaction rates, the order of the reaction with respect to each reactant can be determined, and the rate constant (k) can be calculated.

Table 2: Expected Kinetic Data for Reactions of this compound

Mechanism Rate Law Expected Observations
SN1 Rate = k[Substrate] Rate is independent of nucleophile concentration.
SN2 Rate = k[Substrate][Nucleophile] Rate is directly proportional to the concentration of both substrate and nucleophile.
E1 Rate = k[Substrate] Rate is independent of base concentration.
E2 Rate = k[Substrate][Base] Rate is directly proportional to the concentration of both substrate and base.

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing detailed mechanistic insights. wikipedia.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium, carbon-12 with carbon-13), the position of that atom in the products can be determined, helping to confirm or rule out proposed reaction pathways.

In the context of this compound, several isotopic labeling experiments could be envisioned:

Deuterium Labeling: To distinguish between E1 and E2 mechanisms, one of the hydrogen atoms on a beta-carbon could be replaced with deuterium. In an E2 reaction, the C-H (or C-D) bond is broken in the rate-determining step, leading to a primary kinetic isotope effect (kH/kD > 1). A significant kinetic isotope effect would support an E2 mechanism. For an E1 mechanism, the C-H bond is broken after the rate-determining step, so a much smaller or no primary kinetic isotope effect would be expected.

Carbon-13 Labeling: The carbon atom bearing the iodine could be labeled with 13C. This would be useful in tracking any potential carbocation rearrangements, although rearrangements in this specific small molecule are less likely.

Oxygen-18 Labeling: If the nucleophile is a hydroxide (B78521) ion or water molecule, using 18O-labeled nucleophiles would confirm that the oxygen in the resulting alcohol product originates from the nucleophile, a key feature of nucleophilic substitution.

Table 3: Potential Isotopic Labeling Studies for this compound

Isotope Labeled Position Mechanistic Insight
2H (Deuterium) Beta-carbon (C1 or C3) Distinguishing between E1 and E2 mechanisms via the kinetic isotope effect.
13C Alpha-carbon (C2) Tracking potential carbocation rearrangements.
18O In nucleophile (e.g., H218O) Confirming the origin of the oxygen atom in the alcohol product of substitution.

Role of Catalysts and Additives in Reaction Selectivity

Catalysts and additives can significantly influence the rate and selectivity of reactions involving alkyl halides. For this compound, various types of catalysts could be employed to favor specific reaction pathways.

Lewis Acids: Lewis acids such as silver salts (e.g., AgNO3) can be used to promote SN1/E1 reactions. The silver ion coordinates to the iodine atom, facilitating the departure of the iodide leaving group and promoting the formation of the carbocation intermediate. This would increase the rate of unimolecular reactions relative to bimolecular pathways.

Phase-Transfer Catalysts: In reactions involving a nucleophile that is soluble in an aqueous phase and the organic substrate in an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be used to transport the nucleophile into the organic phase, thereby accelerating SN2/E2 reactions.

Radical Initiators: While ionic mechanisms are most common for alkyl iodides, radical pathways can also be induced. Additives such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, upon heating or irradiation, can initiate radical chain reactions.

The choice of catalyst or additive can thus be a powerful tool to control the outcome of a reaction, steering it towards either substitution or elimination, or towards a specific stereochemical outcome.

Stereochemical Aspects in the Chemistry of 1,3 Difluoro 2 Iodopropane

Enantioselective Synthesis of Chiral 1,3-Difluoro-2-iodopropane

The enantioselective synthesis of chiral this compound is a challenging endeavor due to the small size of the fluorine atoms, which can make stereochemical discrimination difficult. While specific methods for the direct enantioselective synthesis of this compound are not extensively documented in the literature, several strategies employed for the synthesis of other chiral fluorinated compounds could be hypothetically applied.

One potential approach involves the use of chiral fluorinating agents to introduce fluorine into a prochiral precursor. Alternatively, enzymatic resolutions or the use of chiral catalysts in reactions that form the C-I or C-F bonds could provide pathways to enantiomerically enriched this compound.

A plausible synthetic route could start from a chiral precursor, such as an enantiomerically pure epoxide. The ring-opening of this epoxide with a fluoride (B91410) source, followed by subsequent functional group manipulations, could lead to the desired chiral product. The success of such a strategy would heavily rely on the stereospecificity of the reactions involved.

Hypothetical Enantioselective Strategy Key Transformation Potential Chiral Source Anticipated Outcome
Asymmetric FluorinationDesymmetrization of a prochiral difluoroalkeneChiral catalystEnantioenriched this compound
Kinetic ResolutionEnzymatic esterification of racemic 1,3-difluoro-2-propanol (B128796)LipaseSeparation of enantiomers
Chiral Pool SynthesisRing-opening of a chiral epoxideEnantiopure epichlorohydrinStereospecific formation of a precursor to the target molecule

This table presents hypothetical strategies for the enantioselective synthesis of this compound, as direct literature examples are scarce.

Diastereoselective Reactions Involving this compound as a Precursor

While information on diastereoselective reactions starting from this compound is limited, the principles of diastereoselection can be illustrated by examining the synthesis of closely related structures, such as 1,3-difluoro-2-amines. Research has shown that catalyst-controlled diastereoselective fluorination of chiral allylic amines can lead to the formation of highly enantioenriched 1,3-difluoro-2-amines with three contiguous stereocenters. nih.gov

In these reactions, the choice of catalyst can direct the stereochemical outcome, allowing for the selective formation of either the syn or anti diastereomer. This control is crucial for the synthesis of complex molecules with multiple stereocenters.

The following table summarizes the catalyst-controlled diastereoselective fluoroamination of a chiral allylic amine, a reaction analogous to what might be achieved with a precursor to this compound.

Catalyst Substrate Product Diastereomer Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)
Chiral Aryl Iodide Catalyst AChiral Allylic Aminesyn-1,3-difluoro-2-amine>20:195%
Chiral Aryl Iodide Catalyst BChiral Allylic Amineanti-1,3-difluoro-2-amine>20:192%

Data is illustrative and based on findings for the synthesis of 1,3-difluoro-2-amines. nih.gov

These findings suggest that similar strategies could be developed for diastereoselective transformations involving this compound, where an existing stereocenter would direct the formation of a new one.

Chiral Auxiliaries and Organocatalysis in Transformations

Chiral Auxiliaries:

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound, a chiral auxiliary could be appended to a precursor molecule to direct a subsequent iodination or fluorination step, or to control the stereochemistry of a reaction at a different position in the molecule. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.org For instance, a prochiral precursor could be derivatized with a chiral auxiliary, and subsequent iodofluorination could proceed with high diastereoselectivity due to the steric influence of the auxiliary.

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. beilstein-journals.org This field has emerged as a powerful tool for asymmetric synthesis. For the synthesis of chiral this compound, an organocatalytic approach could involve the activation of a prochiral substrate by a chiral catalyst, leading to an enantioselective reaction. For example, a chiral amine or a phosphoric acid catalyst could be employed in an asymmetric addition of an iodine and a fluorine source across a double bond. While specific organocatalytic methods for the synthesis of this compound have not been reported, the general principles of organocatalysis offer a promising avenue for future research. nih.govasymmetricorganocatalysis.com

Method Principle Potential Application for this compound
Chiral AuxiliaryTemporary incorporation of a chiral group to direct stereochemistry. wikipedia.orgDiastereoselective iodofluorination of an alkene precursor bearing a chiral auxiliary.
OrganocatalysisUse of a small chiral organic molecule to catalyze an enantioselective reaction. beilstein-journals.orgEnantioselective addition of iodine and fluorine to an alkene catalyzed by a chiral Brønsted acid or Lewis base.

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of a chiral molecule is a critical step in asymmetric synthesis. For chiral this compound, several methods could be employed to assign the (R) or (S) configuration to the stereocenter at C-2.

X-ray Crystallography: If a crystalline derivative of this compound can be prepared, single-crystal X-ray diffraction can provide an unambiguous determination of its absolute configuration.

NMR Spectroscopy: Chiral derivatizing agents can be reacted with the chiral compound to form diastereomers that can be distinguished by NMR spectroscopy. The relative chemical shifts of the diastereomeric products can sometimes be correlated with the absolute configuration. frontiersin.org

Chiroptical Methods: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.comencyclopedia.pub The experimental spectrum is compared with the spectrum calculated for a specific enantiomer using quantum chemical methods. researchgate.net A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Methodology Description Applicability to this compound
X-ray CrystallographyProvides a definitive 3D structure of a crystalline compound.Requires the formation of a suitable crystalline derivative.
NMR with Chiral Derivatizing AgentsForms diastereomers that can be distinguished by NMR, allowing for stereochemical analysis. frontiersin.orgApplicable if a suitable chiral derivatizing agent can be found to react with a functional group in a derivative of the target molecule.
Electronic Circular Dichroism (ECD)Measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govRequires a chromophore near the stereocenter; comparison with theoretical calculations is necessary.
Vibrational Circular Dichroism (VCD)Measures the differential absorption of left and right circularly polarized infrared light. encyclopedia.pubCan be applied to a wider range of molecules than ECD and is also compared with theoretical calculations.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Greener Synthetic Routes

The future synthesis of 1,3-Difluoro-2-iodopropane will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic methods for organohalogen compounds often rely on harsh reagents and generate significant waste. Future research is expected to focus on several key areas to develop more sustainable routes.

One promising approach is the exploration of biocatalysis . The use of halogenase enzymes, which can regio- and stereoselectively introduce halogens into organic molecules, offers an environmentally benign alternative to traditional chemical methods. nih.gov Research could focus on identifying or engineering halogenases capable of acting on difluorinated propane (B168953) precursors. This would not only provide a greener route but could also offer access to enantiomerically pure forms of the compound.

Another avenue is the use of renewable starting materials . Investigating pathways that begin with bio-based feedstocks, such as glycerol (B35011) (a byproduct of biodiesel production), could significantly improve the sustainability profile of this compound synthesis.

Furthermore, the implementation of greener reaction media and catalysts will be crucial. The use of ionic liquids, supercritical fluids, or even water as solvents could replace traditional volatile organic compounds. core.ac.uknih.gov The development of recyclable and non-toxic catalysts, potentially based on earth-abundant metals, will also be a key research direction. jmu.edu Microwave-assisted synthesis is another green tool that could be employed to reduce reaction times and energy consumption. core.ac.uknih.gov

Green Chemistry ApproachPotential Application in this compound SynthesisAnticipated Benefits
BiocatalysisUse of halogenase enzymes for selective halogenation.High selectivity, mild reaction conditions, reduced waste.
Renewable FeedstocksSynthesis from glycerol or other bio-based precursors.Reduced reliance on fossil fuels, improved sustainability.
Green SolventsUtilization of ionic liquids, supercritical CO2, or water.Lower toxicity and environmental impact compared to VOCs.
Recyclable CatalystsDevelopment of heterogeneous or reusable catalysts.Reduced catalyst waste and cost.
Microwave SynthesisApplication of microwave irradiation to accelerate reactions.Faster reaction times, lower energy consumption.

Exploration of Novel Reactivity Patterns and Catalytic Cycles

The reactivity of this compound is largely unexplored, presenting a fertile ground for fundamental chemical research. The interplay between the electron-withdrawing fluorine atoms and the reactive carbon-iodine bond is expected to give rise to unique reactivity patterns.

Nucleophilic Substitution: As a secondary alkyl iodide, this compound is anticipated to undergo nucleophilic substitution reactions. core.ac.uksigmaaldrich.com The presence of two fluorine atoms on the adjacent carbons may influence the reaction mechanism, potentially favoring either an S_N1 or S_N2 pathway depending on the nucleophile and reaction conditions. Future studies will likely investigate a wide range of nucleophiles to synthesize novel difluorinated propanes with diverse functionalities.

Organometallic Chemistry: The carbon-iodine bond can be readily converted into an organometallic species, such as a Grignard or organolithium reagent. nih.govnih.gov The formation of such reagents from this compound would create a powerful synthetic intermediate, a difluorinated propyl nucleophile, which could be used in a variety of carbon-carbon bond-forming reactions.

Radical Reactions: The relatively weak carbon-iodine bond also makes this compound a potential precursor for radical reactions. orgsyn.org Under thermal or photochemical conditions, the C-I bond could cleave homolytically to generate a 1,3-difluoroprop-2-yl radical. This reactive intermediate could then participate in various radical-mediated transformations, such as additions to alkenes or alkynes.

Catalytic Cycles: A significant area of future research will be the development of novel catalytic cycles that utilize this compound. This could include its participation in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, where the iodine atom is replaced by a new carbon-carbon or carbon-heteroatom bond. The development of catalysts that can selectively activate the C-I bond in the presence of the C-F bonds will be a key challenge.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound from traditional batch processes to continuous flow and automated platforms represents a significant opportunity for improving efficiency, safety, and scalability.

Flow Chemistry: Continuous flow synthesis offers numerous advantages for the production of organofluorine compounds, including precise control over reaction parameters such as temperature, pressure, and residence time. core.ac.ukorgsyn.org This level of control can lead to higher yields, improved selectivity, and enhanced safety, particularly when dealing with highly reactive or hazardous reagents. The use of microreactors can further intensify these processes, allowing for rapid heat and mass transfer. nih.gov Future research will likely focus on adapting existing or newly developed synthetic routes for this compound to flow chemistry setups.

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions for the synthesis of this compound. nist.govresearchgate.net These systems can perform a large number of experiments in a high-throughput manner, systematically varying parameters such as catalyst, solvent, temperature, and stoichiometry. The integration of online analytical techniques can provide real-time feedback, allowing for the rapid identification of optimal conditions.

A hypothetical automated workflow for the synthesis of this compound could involve the following steps:

Automated screening of precursors and reagents.

Optimization of reaction conditions in a flow reactor.

In-line purification of the product.

Real-time analysis to ensure quality control.

TechnologyPotential Benefits for this compound Synthesis
Continuous Flow ChemistryEnhanced safety, improved heat and mass transfer, precise control over reaction parameters, easier scalability.
Microreactor TechnologyHigh surface-area-to-volume ratio, rapid mixing and heat exchange, safe handling of reactive intermediates.
Automated Synthesis PlatformsHigh-throughput screening and optimization of reaction conditions, reduced development time.
In-line AnalyticsReal-time monitoring of reaction progress and product purity, enabling rapid process control.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound's properties and reactivity. Advanced computational methods can provide valuable insights that can guide experimental work, saving time and resources.

Density Functional Theory (DFT): DFT calculations can be employed to predict the fundamental properties of this compound, including its molecular geometry, bond energies, vibrational frequencies, and electronic structure. core.ac.uk Furthermore, DFT can be used to model reaction mechanisms, elucidating transition states and reaction pathways for its potential transformations. nih.gov This can help in understanding its reactivity and in designing new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational behavior of this compound and its interactions with solvents, catalysts, and other molecules. This can provide insights into its behavior in different chemical environments and can aid in the design of selective catalysts.

Predictive Modeling: The development of quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models can enable the prediction of the properties and biological activities of derivatives of this compound. scilit.com These models, based on the compound's structural features, can be used to design new molecules with desired properties for specific applications.

Expanding Applications in Complex Molecule Synthesis and Materials Science

The unique structural features of this compound make it a promising building block for the synthesis of more complex molecules and for the development of new materials with novel properties.

Complex Molecule Synthesis: this compound can serve as a versatile three-carbon building block for introducing a difluorinated motif into larger molecules. nih.gov The iodine atom can be selectively functionalized through nucleophilic substitution, organometallic reactions, or cross-coupling reactions, allowing for the attachment of various molecular fragments. The fluorine atoms can influence the conformational preferences and biological activity of the resulting molecules. This makes this compound a potentially valuable tool in medicinal chemistry for the synthesis of new drug candidates.

Materials Science: The incorporation of fluorine into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, low surface energy, and unique electronic properties. core.ac.uk this compound could be explored as a monomer or an initiator in polymerization reactions to create novel fluorinated polymers. For example, its di-functionality could allow for its incorporation into polyesters, polyamides, or polyurethanes, leading to materials with tailored properties for applications in coatings, electronics, and advanced textiles.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-Difluoro-2-iodopropane, and how can they be experimentally determined?

  • Methodological Answer : Characterize properties such as boiling point, density, and refractive index using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the boiling point can be determined via distillation under controlled pressure, while NMR (¹H, ¹³C, ¹⁹F) resolves structural features and fluorine environments. SMILES strings and InChI keys aid in computational modeling .

Q. What synthetic routes are most effective for producing this compound, and how can reaction yields be optimized?

  • Methodological Answer : Utilize halogen-exchange reactions starting from 1,3-difluoropropane derivatives. Optimize iodine substitution using catalysts like copper iodide in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation. Yield improvements may require inert atmospheres to prevent iodide oxidation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Implement fume hoods, PPE (gloves, goggles), and explosion-proof equipment due to flammability and iodine volatility. Store in amber glass under nitrogen at 4°C. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures, emphasizing respiratory protection and immediate decontamination .

Advanced Research Questions

Q. How can computational tools like QSPR or neural networks predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply Quantum Chemistry and Quantitative Structure-Property Relationship (QSPR) models to simulate reaction pathways. Tools like CC-DPS’s patented QSQN technology predict stability under varying pH and temperature. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in toxicological data for halogenated propane derivatives like this compound?

  • Methodological Answer : Conduct comparative metabolic profiling using in vitro assays (e.g., rat hepatocyte models) to identify intermediates like fluorocitrate. Cross-reference findings with detoxification studies using thiol-containing agents (e.g., glutathione). Discrepancies may arise from species-specific metabolism or assay sensitivity .

Q. How can this compound be utilized as a precursor in organofluorine synthesis?

  • Methodological Answer : Exploit its iodine moiety for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize fluorinated aromatic compounds. Optimize Pd-catalyzed conditions with ligands like PPh₃ and bases such as K₂CO₃. Monitor regioselectivity via HPLC and DFT calculations .

Q. What advanced spectroscopic techniques elucidate the structural dynamics of this compound in solution?

  • Methodological Answer : Use dynamic NMR (DNMR) to study conformational exchange rates. Fluorine-19 relaxation experiments reveal rotational barriers, while X-ray crystallography (if crystallizable) provides bond-length precision. Computational MD simulations complement experimental data .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the environmental impact of this compound?

  • Methodological Answer : Perform OECD 301 biodegradation tests under aerobic conditions, measuring half-life via LC-MS. Combine with ecotoxicity assays (e.g., Daphnia magna LC₅₀) and QSAR models to predict bioaccumulation. Cross-validate with soil adsorption studies .

Q. What statistical methods are recommended for analyzing discrepancies in halogenated compound stability studies?

  • Methodological Answer : Apply multivariate regression to isolate variables (e.g., temperature, solvent polarity) affecting stability. Use ANOVA to compare degradation rates across conditions. Machine learning (e.g., random forests) identifies non-linear interactions in large datasets .

Notes

  • Structural analogs (e.g., 1,3-Difluoroacetone) provide indirect insights where direct data is limited .
  • Methodological rigor is critical for reproducibility, especially in halogen reactivity and toxicity studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.